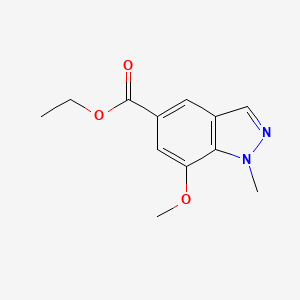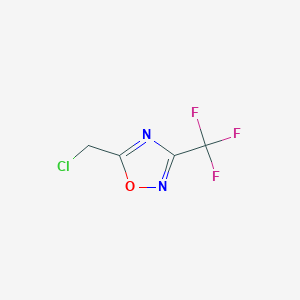
N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring a triazine ring, a morpholine moiety, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Morpholine Group: Morpholine is introduced via nucleophilic substitution, replacing one of the chlorine atoms on the triazine ring.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chloride.
Final Coupling: The final step involves coupling the sulfonamide intermediate with 4-acetamidophenol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazine ring, potentially leading to ring opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute chlorine atoms on the triazine ring.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or partially hydrogenated triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial agent, particularly against multi-drug resistant bacteria . It also exhibits potential anticancer properties by inhibiting specific enzymes involved in cell proliferation .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Mécanisme D'action
The mechanism by which N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide exerts its effects involves the inhibition of key enzymes. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, preventing DNA replication . In cancer cells, it may inhibit kinases involved in cell cycle regulation, leading to apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(N-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-((4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, N-(4-(N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to the presence of the methoxy group, which can influence its solubility and reactivity. The morpholine ring also imparts specific steric and electronic properties that can enhance its biological activity.
Propriétés
IUPAC Name |
N-[4-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O5S/c1-12(24)19-13-3-5-14(6-4-13)29(25,26)18-11-15-20-16(22-17(21-15)27-2)23-7-9-28-10-8-23/h3-6,18H,7-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZIMPDFWXZTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B3001607.png)



![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)

![3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine](/img/structure/B3001616.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)
![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)


